![molecular formula C22H17N3O4 B406903 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B406903.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is an organic compound with the molecular formula C22H17N3O4 and a molecular weight of 387.40 g/mol . This compound is notable for its complex structure, which includes a benzooxazole ring, a nitro group, and a benzamide moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps:
Formation of the Benzooxazole Ring: The initial step involves the synthesis of the benzooxazole ring. This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Nitration: The next step is the nitration of the aromatic ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the nitro compound with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of oxidized derivatives such as quinones or carboxylic acids.
Aplicaciones Científicas De Investigación
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzooxazole ring can bind to proteins, affecting their function and activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide: Similar structure but with the nitro group at a different position.
2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine: Lacks the nitro group and benzamide moiety.
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide: Contains an oxadiazole ring instead of a benzooxazole ring.
Uniqueness
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzooxazole ring and a nitro group allows for diverse chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C22H17N3O4 |
|---|---|
Peso molecular |
387.4g/mol |
Nombre IUPAC |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-10-11-20-18(12-13)24-22(29-20)15-7-5-8-17(14(15)2)23-21(26)16-6-3-4-9-19(16)25(27)28/h3-12H,1-2H3,(H,23,26) |
Clave InChI |
JYBNQKSRFLBJLB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B406821.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406825.png)
![3-methyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one](/img/structure/B406828.png)
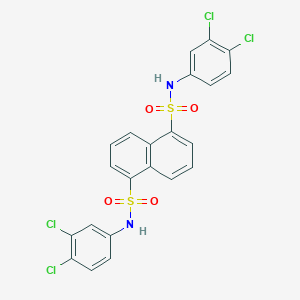
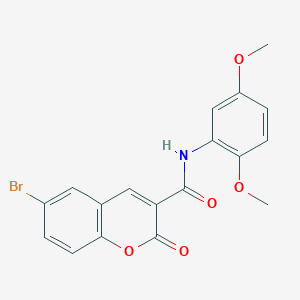
![4-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B406834.png)
![5-[(5-{3,5-bisnitrophenyl}-2-furyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B406835.png)
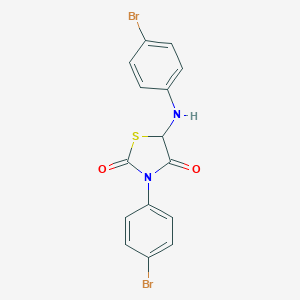
![N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B406837.png)
![N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B406838.png)
![5,5-Dicyclohexyl-7-(4-methylphenyl)-5,8-dihydrotetraazolo[1,5-c][1,3,5,2]triazaborinin-6-io-5-ide](/img/structure/B406839.png)
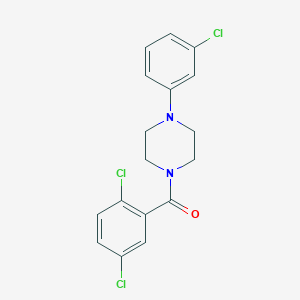
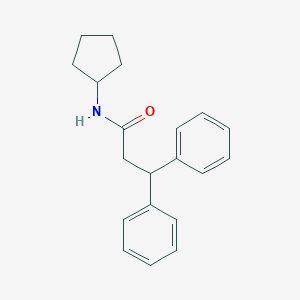
![METHYL 3-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE](/img/structure/B406843.png)
